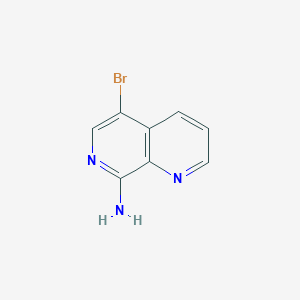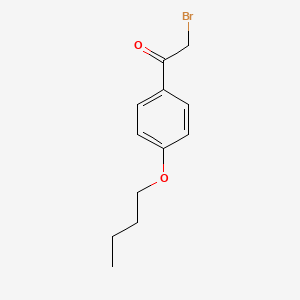
Ethanone, 2-bromo-1-(4-butoxyphenyl)-
Übersicht
Beschreibung
Ethanone, 2-bromo-1-(4-butoxyphenyl)-, is a chemical compound that is not directly studied in the provided papers. However, related compounds with bromine and phenyl groups have been investigated for various properties and applications. For instance, 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE) is a brominated flame retardant whose thermal decomposition has been studied, revealing mechanisms that could be relevant to the stability and reactivity of similar brominated compounds . Additionally, the synthesis of related compounds such as 2-bromo-1-(2,5-dimethoxyphenyl)ethanone has been reported, which could provide insights into the synthetic pathways that might be applicable to Ethanone, 2-bromo-1-(4-butoxyphenyl)- .
Synthesis Analysis
The synthesis of related brominated ethanones has been explored in several studies. For example, a 7-step synthesis procedure for enantiomerically pure diarylethanes starting from a brominated and chlorinated methanone has been developed, which could offer a potential route for the synthesis of Ethanone, 2-bromo-1-(4-butoxyphenyl)- with modifications . Another study reported the synthesis of 2-bromo-1-(2,5-dimethoxyphenyl)ethanone through halogen-exchange reactions, suggesting a possible synthetic method for the target compound . Furthermore, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone was improved using bromine as the brominating reagent, which could be adapted for the synthesis of Ethanone, 2-bromo-1-(4-butoxyphenyl)- .
Molecular Structure Analysis
The molecular structure and properties of brominated ethanones have been characterized using various techniques. For instance, the molecular structure, vibrational frequencies, and corresponding assignments of a brominated ethanone were investigated using both experimental and theoretical methods, including Gaussian09 software and density functional theory (DFT) . This approach could be applied to Ethanone, 2-bromo-1-(4-butoxyphenyl)- to determine its molecular structure and vibrational properties. Additionally, X-ray diffraction and vibrational spectroscopy were used to investigate the molecular structure of a related compound, which could also be relevant for the structural analysis of the target compound .
Chemical Reactions Analysis
The chemical reactivity of brominated ethanones has been studied, particularly in the context of their potential as intermediates for further chemical transformations. For example, the synthesis of thiazole derivatives from 2-bromo-1-(3,4-dimethylphenyl)ethanone indicates that brominated ethanones can undergo reactions with various reagents to yield a range of products . This suggests that Ethanone, 2-bromo-1-(4-butoxyphenyl)- could also be a versatile intermediate for the synthesis of other chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated ethanones are influenced by their molecular structure and substituents. The thermal decomposition of BTBPE, a related brominated compound, provides insights into the thermal stability of brominated flame retardants . The HOMO-LUMO analysis and molecular electrostatic potential (MEP) studies of a brominated ethanone compound could be indicative of the electronic properties and reactivity of Ethanone, 2-bromo-1-(4-butoxyphenyl)- . Additionally, the improvement of synthetic technology for a hydroxy-substituted brominated ethanone highlights the importance of optimizing reaction conditions to achieve high yields and purities, which is also relevant for the target compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Ethanone, 2-bromo-1-(4-butoxyphenyl)-, has been studied in the context of synthetic chemistry. For instance, Li Hong-xia (2007) reported on the synthesis of a related compound, 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, demonstrating its effectiveness as a chemical protective group in reactions involving halogen-exchange, although no photolytic phenomena were observed in various solvents (Li Hong-xia, 2007).
Application in Pyrolysis Studies
- In a study by Kelly B Texter et al. (2018), a related compound, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride, was investigated for its pyrolysis products. This research is crucial for understanding the stability and potential degradation products of such compounds when exposed to heat (Texter et al., 2018).
Medicinal Chemistry and Drug Synthesis
- J. Power et al. (2015) explored the synthesis and identification of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one, a compound potentially having psychoactive effects in humans. This research contributes to the field of medicinal chemistry, particularly in understanding the properties and synthesis of compounds related to psychoactive substances (Power et al., 2015).
Antifungal Activity
- Song Yang et al. (2004) reported on the antifungal activities of 1-(2,3,4-trimethoxyphenyl)-2-substituted heterocyclic thio ethanone derivatives synthesized from a compound similar to 2-bromo-1-(4-butoxyphenyl)ethanone. This study highlights the potential application of such compounds in developing antifungal agents (Yang et al., 2004).
Chemical Reactions and Synthesis Methods
- C. Curti et al. (2007) examined the use of alpha-bromoketones in synthesizing alpha,beta-unsaturated ketones via a S(RN)1 mechanism. This research provides insight into the chemical reactivity and potential applications of bromoketones in organic synthesis (Curti et al., 2007).
Eigenschaften
IUPAC Name |
2-bromo-1-(4-butoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-2-3-8-15-11-6-4-10(5-7-11)12(14)9-13/h4-7H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIODISVXSASJOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461347 | |
| Record name | Ethanone, 2-bromo-1-(4-butoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 2-bromo-1-(4-butoxyphenyl)- | |
CAS RN |
53704-75-9 | |
| Record name | Ethanone, 2-bromo-1-(4-butoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



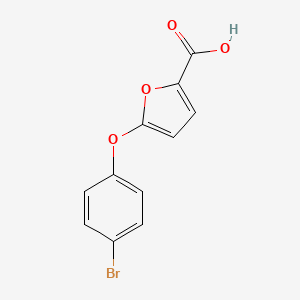
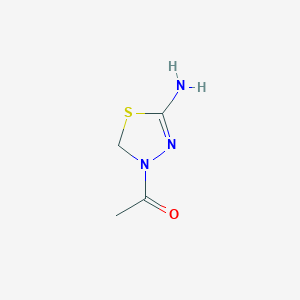
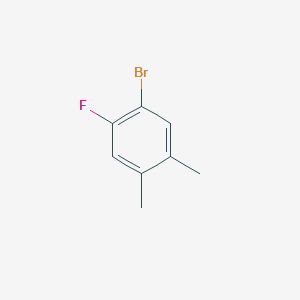
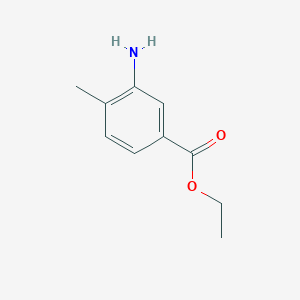
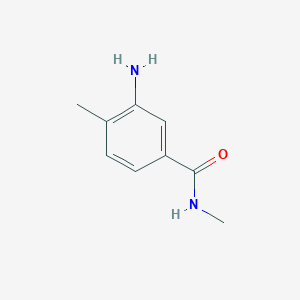
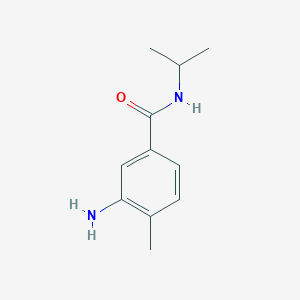
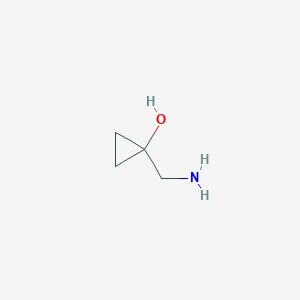
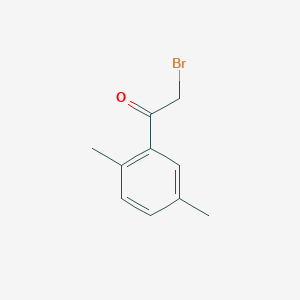
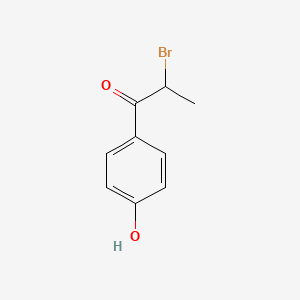

![6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B1280197.png)
